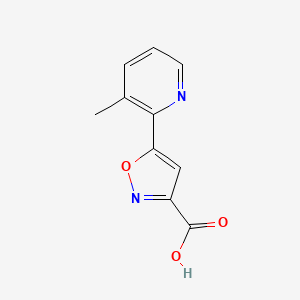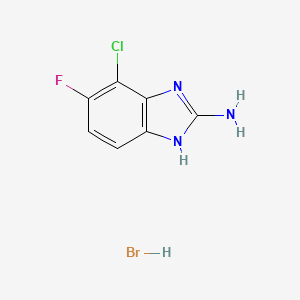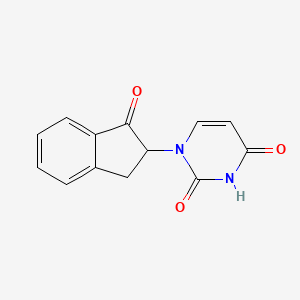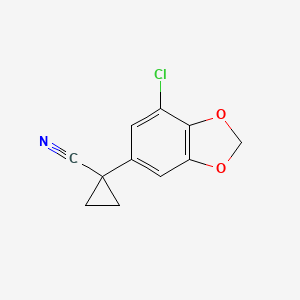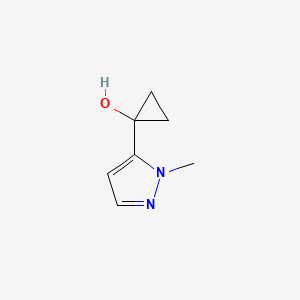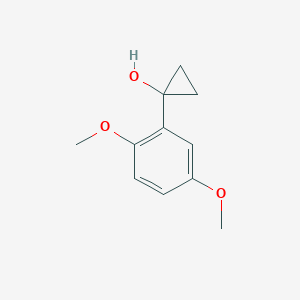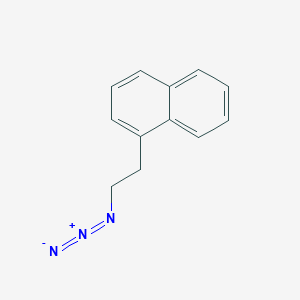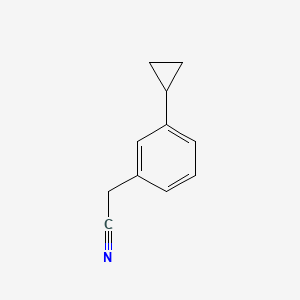
2-(3-Cyclopropylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropylphenyl)acetonitrile typically involves the reaction of 3-cyclopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Cyclopropylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-(3-Cyclopropylphenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclopropylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl group can enhance the binding affinity and specificity of the compound, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Benzyl cyanide: Similar structure but lacks the cyclopropyl group.
Phenylacetonitrile: Similar structure but without the cyclopropyl substitution.
Cyclopropylmethyl cyanide: Contains a cyclopropyl group but differs in the position of the nitrile group.
Uniqueness: 2-(3-Cyclopropylphenyl)acetonitrile is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H11N |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(3-cyclopropylphenyl)acetonitrile |
InChI |
InChI=1S/C11H11N/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,8,10H,4-6H2 |
Clé InChI |
WHUGYSKOJMQWBI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)

![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
